Dehydroglyasperin C

Content Navigation

CAS Number

Product Name

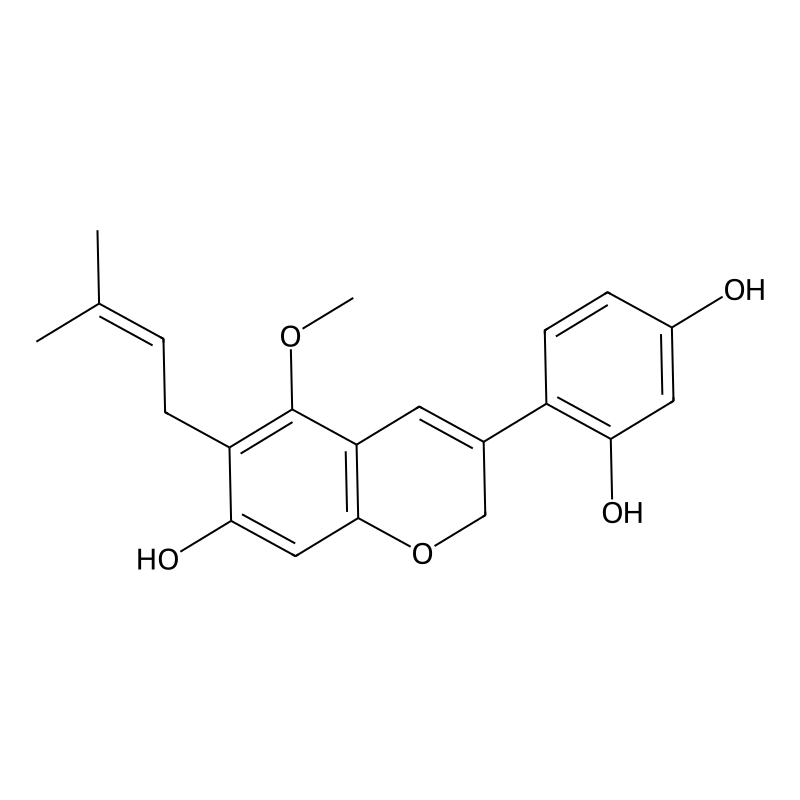

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant activity

Studies have shown that DGC exhibits strong antioxidant properties. It can scavenge free radicals, which are molecules that can damage cells and contribute to the development of chronic diseases. []

Anti-inflammatory effects

Research suggests that DGC may have anti-inflammatory properties. It may help to reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory process. []

Cardiovascular health

Some studies have investigated the potential effects of DGC on cardiovascular health. DGC may help to protect against atherosclerosis, a condition characterized by the buildup of plaque in the arteries. []

- DGC is not intended to diagnose, treat, cure, or prevent any disease.

- It is important to consult with a healthcare professional before taking any supplements or using any alternative therapies.

Dehydroglyasperin C is a bioactive compound derived from licorice, specifically from the roots of Glycyrrhiza uralensis and Glycyrrhiza glabra. It belongs to the class of flavonoids and is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. The molecular structure of dehydroglyasperin C has been characterized, revealing its unique arrangement of functional groups that contribute to its biological activity .

The biological activities of dehydroglyasperin C are extensive:

- Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces microglial activation, thereby protecting against neurodegeneration .

- Antioxidant Activity: The compound enhances the expression of antioxidant enzymes, contributing to cellular protection against oxidative stress .

- Melanogenesis Inhibition: Dehydroglyasperin C has been shown to suppress tyrosinase activity, leading to reduced melanin production in skin cells .

These activities highlight its potential as a therapeutic agent in various health conditions.

The synthesis of dehydroglyasperin C can be achieved through several methods:

- Extraction from Licorice: The primary method involves extracting the compound from licorice roots using organic solvents such as hexane and ethyl acetate. This method often includes purification steps like recrystallization to isolate dehydroglyasperin C in a pure form .

- Chemical Synthesis: Although less common, synthetic routes can be developed through organic chemistry techniques that mimic natural biosynthetic pathways. These methods may involve the modification of simpler flavonoid precursors to yield dehydroglyasperin C.

Dehydroglyasperin C has several applications across different fields:

- Pharmaceuticals: Its anti-inflammatory and neuroprotective properties make it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cosmetics: Due to its ability to inhibit melanogenesis, it is utilized in skin care products aimed at reducing hyperpigmentation and promoting skin health.

- Nutraceuticals: As a dietary supplement, it may provide health benefits related to inflammation and oxidative stress management.

Studies have shown that dehydroglyasperin C interacts with various biological pathways:

- It increases the expression of mitogen-activated protein kinase phosphatase 1, which helps regulate inflammatory responses .

- The compound also influences the nuclear factor erythroid 2-related factor 2 pathway, enhancing cellular defense mechanisms against oxidative damage .

- Interaction with signaling molecules involved in cell proliferation suggests potential applications in cancer therapy by inhibiting tumor growth .

Dehydroglyasperin C shares structural and functional similarities with other flavonoids found in licorice and related plants. Here are some comparable compounds:

| Compound Name | Source Plant | Key Activities |

|---|---|---|

| Glabridin | Glycyrrhiza glabra | Anti-inflammatory, antioxidant |

| Licochalcone A | Glycyrrhiza inflata | Antimicrobial, anti-inflammatory |

| Isoangustone A | Glycyrrhiza uralensis | Antibacterial |

Uniqueness of Dehydroglyasperin C

Licorice (Glycyrrhiza spp.) has been integral to traditional medicine systems for millennia. Ancient Egyptian texts describe its use in remedies for pharaohs, while Chinese herbalists documented its application in the Divine Farmer’s Materia Medica (circa 200 BCE) as a harmonizing agent in formulations. The root’s sweet taste, attributed to glycyrrhizin, made it a staple for treating respiratory ailments, gastrointestinal disorders, and inflammatory conditions. Greco-Roman physicians, including Dioscorides, recognized licorice’s therapeutic potential, naming it Glycyrrhiza (Greek: glukos riza, “sweet root”). These historical uses laid the groundwork for modern investigations into licorice’s phytochemical diversity, including the identification of dehydroglyasperin C (DGC).

Discovery and Isolation of Dehydroglyasperin C from Glycyrrhiza Species

Dehydroglyasperin C (C₂₁H₂₂O₅) was first isolated in the late 20th century from Glycyrrhiza uralensis and Glycyrrhiza aspera through advanced chromatographic techniques. Structural elucidation revealed a prenylated isoflavonoid skeleton with a benzopyran core, distinguishing it from other licorice flavonoids like liquiritigenin. Key studies in the 2010s characterized its bioactivity, such as its neuroprotective effects against glutamate-induced oxidative stress in hippocampal cells and inhibition of UVB-induced matrix metalloproteinases (MMPs) in keratinocytes.

Table 1: Key Milestones in DGC Research

Natural Sources and Distribution in Glycyrrhiza uralensis and Glycyrrhiza aspera

DGC occurs predominantly in two licorice species:

- Glycyrrhiza uralensis: Native to northern China and Mongolia, this species contains DGC concentrations of 1.25 ± 0.59 mg/g in dried roots. Ecological studies correlate higher DGC levels with arid, alkaline soils in Gansu and Inner Mongolia.

- Glycyrrhiza aspera: Found in Kazakhstan and northwestern China, its roots yield DGC at 0.45–0.89 mg/g, with lower concentrations in stems and leaves.

Table 2: DGC Distribution in Glycyrrhiza Species

| Species | Plant Part | DGC Concentration (mg/g) | Geographic Region | Soil Preference |

|---|---|---|---|---|

| G. uralensis | Roots | 1.25 ± 0.59 | Northern China, Mongolia | Sandy, pH 7.5–8.5 |

| G. aspera | Roots | 0.67 ± 0.22 | Kazakhstan, Xinjiang | Loamy, pH 7.0–8.0 |

| G. glabra | Roots | <0.10 | Mediterranean Basin | Clay-rich, pH 6.5–7.5 |

HPLC-MS analyses confirm that G. uralensis produces 5–10× more DGC than other Glycyrrhiza taxa, likely due to unique cytochrome P450 enzymes involved in prenylation. Hybridization studies suggest genetic introgression between G. uralensis and G. aspera enhances DGC biosynthesis in certain populations.

DGC activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress. In murine hepatoma Hepa1c1c7 cells, DGC induces the nuclear accumulation of Nrf2 in a dose- and time-dependent manner, leading to the transcriptional upregulation of phase 2 detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferase (GST), and heme oxygenase 1 (HO-1) [4]. This induction is independent of the aryl hydrocarbon receptor nuclear translocator (ARNT), confirming DGC’s role as a monofunctional inducer that specifically targets the Nrf2 pathway. Mechanistically, DGC modifies cysteine residues in Kelch-like ECH-associated protein 1 (Keap1), disrupting its interaction with Nrf2 and enabling Nrf2 translocation to the nucleus [4].

The antioxidant response element (ARE) in the promoter regions of cytoprotective genes is critical for this process. Reporter assays in HepG2-C8 cells transfected with an ARE-luciferase construct demonstrated that DGC enhances luciferase activity by 3.5-fold at 20 μM, confirming direct engagement with ARE sequences [4]. This interaction underscores DGC’s capacity to bolster cellular antioxidant defenses, positioning it as a potential therapeutic agent for oxidative stress-related pathologies.

Modulation of MAPK Signaling Cascades

DGC modulates mitogen-activated protein kinase (MAPK) signaling pathways, particularly in response to ultraviolet B (UVB) radiation and phorbol esters. In HaCaT keratinocytes, UVB-induced overexpression of matrix metalloproteinases (MMPs) -1 and -9 is suppressed by DGC through inhibition of reactive oxygen species (ROS)-dependent MAPK activation [3]. Specifically, DGC reduces phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 by 60–75% at 10 μM, thereby attenuating downstream AP-1 transcriptional activity [3].

Parallel studies in JB6 P+ mouse epidermal cells revealed that DGC inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced phosphorylation of JNK1/2 and p38 by 50–70%, without affecting ERK1/2 activation [2]. This selective modulation suggests context-dependent regulation of MAPK subfamilies, potentially mediated through upstream kinase inhibition (see Section 2.4).

Inhibitory Effects on AP-1 and NF-κB Transcriptional Activation

DGC suppresses the transcriptional activity of activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), two pivotal regulators of inflammation and oncogenesis. In TPA-stimulated JB6 P+ cells, DGC (20 μM) reduces AP-1-driven luciferase reporter activity by 80% and NF-κB activity by 65% [2]. This inhibition correlates with diminished nuclear levels of c-Jun and c-Fos, key AP-1 subunits, and reduced phosphorylation of inhibitor of kappa B alpha (IκBα), preventing NF-κB nuclear translocation [2] [5].

The anti-inflammatory effects extend to platelet-derived growth factor (PDGF)-BB-stimulated human aortic smooth muscle cells (HASMCs), where DGC (25 μM) blocks NF-κB activation by inhibiting phosphorylation of its upstream regulator, phosphoinositide 3-kinase (PI3K)/Akt [5]. These findings highlight DGC’s dual role in mitigating both inflammatory and proliferative signaling cascades.

Direct Inhibition of MKK4 and PI3K

Kinase inhibition represents a cornerstone of DGC’s mechanistic profile. In vitro kinase assays demonstrate that DGC directly binds to and inhibits mitogen-activated protein kinase kinase 4 (MKK4) and PI3K with half-maximal inhibitory concentrations (IC50) of 1.2 μM and 2.8 μM, respectively [2]. Structural analyses reveal ATP-competitive binding, with DGC occupying the ATP-binding pocket of MKK4 through hydrogen bonds with Val78 and hydrophobic interactions with Ile53 and Leu74 [2] [7].

Table 1: Kinase Inhibition Profile of Dehydroglyasperin C

| Target Kinase | IC50 (μM) | Binding Mode | Biological Outcome |

|---|---|---|---|

| MKK4 | 1.2 | ATP-competitive | Suppression of JNK/p38 signaling |

| PI3K | 2.8 | ATP-competitive | Inhibition of Akt phosphorylation |

This dual kinase inhibition disrupts downstream signaling nodes: MKK4 blockade abrogates JNK/p38 activation, while PI3K inhibition impedes Akt-driven survival pathways [2] [5]. In vivo validation using a rat vascular balloon injury model showed that DGC (10 mg/kg/day) reduces neointimal hyperplasia by 40%, corroborating its therapeutic potential in proliferative vascular diseases [5].

Antioxidant Response Element (ARE) Interaction

DGC’s activation of the Nrf2-ARE axis is integral to its cytoprotective effects. Chromatin immunoprecipitation (ChIP) assays in Hepa1c1c7 cells confirm Nrf2 binding to ARE sequences in the NQO1 and HO-1 promoters following DGC treatment [4]. Quantitative PCR further reveals a 4.2-fold increase in NQO1 mRNA and a 3.8-fold increase in HO-1 mRNA at 24 hours post-treatment (20 μM) [4].

The structural determinants of DGC-ARE interaction include its prenylated side chain, which enhances binding affinity to Keap1 compared to non-prenylated analogs. Molecular docking simulations suggest that the hydrophobic prenyl group inserts into a Keap1 pocket lined by Phe577 and Ser602, stabilizing the Nrf2-Keap1 dissociation [4]. This interaction underscores the structure-activity relationship critical to DGC’s bioactivity.

Dehydroglyasperin C demonstrates exceptional free radical scavenging activity through multiple mechanisms, establishing it as one of the most potent antioxidants among licorice-derived compounds. The compound exhibits strong ferric reducing activities and effectively scavenges various reactive species including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and singlet oxygen radicals [1] [2].

The DPPH radical scavenging activity of Dehydroglyasperin C shows dose-dependent effects, with activities of 52.7%, 95.4%, and 95.9% at concentrations of 0.2, 0.5, and 1 millimolar, respectively [2]. The compound demonstrates superior performance with an IC50 value of 0.205 ± 0.005 millimolar for DPPH scavenging, significantly lower than other licorice compounds [2]. In ferric reducing antioxidant power (FRAP) assays, Dehydroglyasperin C achieved values of 1,169 ± 43 micromolar at 1 millimolar concentration, indicating strong reducing potential [2].

For ABTS radical scavenging, Dehydroglyasperin C exhibited remarkable activity of 123 ± 2.2% at optimal concentrations, surpassing positive controls α-tocopherol (81 ± 6.9%) and trolox (84 ± 3.2%) [2]. The IC50 value for ABTS radical scavenging was 0.465 ± 0.081 millimolar [2]. The compound also demonstrated effective singlet oxygen quenching capacity in a dose-dependent manner [1].

In cellular systems, Dehydroglyasperin C showed the highest free radical scavenging capacity among tested compounds in human hepatoma HepG2 cells, as assessed by oxidant-sensitive fluorescent dyes dichlorofluorescein diacetate and dihydroethidium bromide [1] [2]. The compound effectively suppressed hydrogen peroxide-induced reactive oxygen species production in hepatoma cells [1].

Phase 2 Detoxifying Enzyme Induction Profile

Dehydroglyasperin C functions as a potent monofunctional inducer of phase 2 detoxifying enzymes, operating through the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway [3] [4]. The compound induces NAD(P)H:oxidoquinone reductase 1 (NQO1) in both wild-type murine hepatoma Hepa1c1c7 and aryl hydrocarbon receptor nuclear translocator-lacking BPRc1 cells, confirming its monofunctional inducer properties [3] [4].

NAD(P)H:Oxidoquinone Reductase (NQO1) Upregulation

Dehydroglyasperin C demonstrates significant induction of NQO1, a critical phase 2 detoxifying enzyme responsible for the two-electron reduction of quinones to hydroquinones [3] [4]. NQO1 is an obligate two-electron reductase that prevents the formation of damaging semiquinone radicals and associated reactive oxygen species [5]. The enzyme utilizes NAD(P)H as a cofactor and contains flavin adenine dinucleotide as a prosthetic group [5].

The induction mechanism involves the translocation of Nrf2 to the nucleus, where it binds to antioxidant response elements in the promoter regions of target genes [4]. Dehydroglyasperin C causes dose- and time-dependent accumulation of Nrf2 in the nucleus, thereby activating the transcription of NQO1 and other phase 2 enzymes [4]. This upregulation enhances cellular capacity to detoxify quinone compounds and reduces oxidative stress [3].

Glutathione S-Transferase Enhancement

Dehydroglyasperin C induces glutathione S-transferase (GST) enzymes, which catalyze the conjugation of reduced glutathione to electrophilic compounds for detoxification purposes [3] [4]. The GST family comprises multiple isoforms including alpha, mu, pi, theta, omega, and zeta classes, each with distinct substrate specificities [6]. These enzymes play crucial roles in protecting cells against oxidative damage by facilitating the elimination of toxic metabolites [6].

The induction of GST by Dehydroglyasperin C occurs through the Nrf2-mediated pathway, similar to NQO1 upregulation [3] [4]. Enhanced GST activity increases the cellular capacity to conjugate harmful electrophiles with glutathione, rendering them more water-soluble and facilitating their elimination [6]. This mechanism contributes significantly to the compound's cytoprotective effects against oxidative stress [3].

γ-Glutamylcysteine Synthase Induction

Dehydroglyasperin C induces γ-glutamylcysteine synthase, the rate-limiting enzyme in glutathione biosynthesis [3] [4]. This enzyme catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine, representing the first step in the two-step glutathione synthesis pathway [7]. The enzyme exists as a heterodimer composed of heavy and light subunits, with regulation occurring at both transcriptional and post-translational levels [7].

The induction of γ-glutamylcysteine synthase by Dehydroglyasperin C enhances cellular glutathione synthesis capacity, providing increased antioxidant protection [3] [4]. This upregulation is particularly important during oxidative stress conditions, as glutathione serves as a critical cellular antioxidant and cofactor for various detoxifying enzymes [7]. The enhanced synthesis capacity ensures adequate glutathione levels to maintain cellular redox homeostasis [7].

Glutathione Reductase Activation

Dehydroglyasperin C activates glutathione reductase, the enzyme responsible for reducing oxidized glutathione disulfide (GSSG) back to reduced glutathione (GSH) [3] [4]. Glutathione reductase is a flavin-containing enzyme that utilizes NADPH as a cofactor to maintain the GSH/GSSG ratio [8]. This enzyme is essential for preserving the cellular reducing environment and protecting against oxidative damage [8].

The activation of glutathione reductase by Dehydroglyasperin C ensures efficient recycling of oxidized glutathione, maintaining optimal levels of reduced glutathione for antioxidant protection [3] [4]. This mechanism is particularly crucial during periods of increased oxidative stress, when glutathione consumption is elevated [8]. The enhanced reductase activity helps preserve glutathione availability for continued antioxidant defense [8].

Heme Oxygenase-1 Expression Augmentation

Dehydroglyasperin C significantly increases heme oxygenase-1 (HO-1) expression in a dose-dependent manner [9] [10] [11]. HO-1 is a major cellular antioxidant defense enzyme that catalyzes the degradation of heme to biliverdin, carbon monoxide, and iron [9] [10]. The enzyme provides cytoprotective effects through multiple mechanisms, including the generation of antioxidant products and the removal of pro-oxidant heme [9] [10].

The induction of HO-1 by Dehydroglyasperin C occurs through the Nrf2-Keap1 and PI3K/AKT signaling pathways [9] [10] [11]. This upregulation is essential for the compound's neuroprotective effects, as demonstrated in studies using mouse hippocampal HT22 cells [9] [10]. The cytoprotective activity of Dehydroglyasperin C is abrogated by either HO-1 inhibitors or AKT inhibitors, confirming the critical role of HO-1 in the compound's antioxidant mechanism [9] [10].

Reactive Oxygen Species (ROS) Suppression Pathways

Dehydroglyasperin C effectively suppresses reactive oxygen species through multiple interconnected pathways, providing comprehensive antioxidant protection. The compound significantly reduces cytotoxicity and ROS generation induced by various oxidative stressors in cellular systems [9] [10] [11]. In mouse hippocampal HT22 cells, Dehydroglyasperin C markedly reduced glutamate-induced ROS production while maintaining cell viability [9] [10].

The ROS suppression mechanism involves both direct radical scavenging and indirect enhancement of cellular antioxidant defenses [1] [2]. Direct scavenging occurs through the compound's ability to donate electrons or hydrogen atoms to neutralize reactive species [1] [2]. The phenolic structure of Dehydroglyasperin C, particularly the hydroxyl groups, facilitates this radical quenching activity [1].

Indirect ROS suppression results from the upregulation of antioxidant enzymes and the enhancement of cellular defense systems [3] [4]. The induction of phase 2 detoxifying enzymes increases the cellular capacity to neutralize oxidative stress and prevent ROS accumulation [3] [4]. Additionally, the compound's ability to maintain glutathione levels through enzyme induction provides sustained antioxidant protection [3] [4].

In studies using human keratinocytes, Dehydroglyasperin C inhibited ultraviolet B-mediated ROS generation, demonstrating its protective effects against environmental oxidative stress [12]. The compound also suppressed lipid peroxidation in rat tissues, indicating its effectiveness in preventing oxidative damage to cellular membranes [1] [2].

Comparative Evaluation Against Other Licorice Compounds

Dehydroglyasperin C demonstrates superior antioxidant activity compared to other major licorice-derived compounds, including Dehydroglyasperin D and Isoangustone A [1] [2]. Comprehensive comparative studies have established Dehydroglyasperin C as the most potent antioxidant among these phenylflavonoids [1] [2].

| Compound | FRAP Activity (1 mM, μM) | DPPH IC50 (mM) | ABTS IC50 (mM) | Relative Potency |

|---|---|---|---|---|

| Dehydroglyasperin C | 1,169 ± 43 | 0.205 ± 0.005 | 0.465 ± 0.081 | Highest |

| Dehydroglyasperin D | 1,135 ± 16 | 0.309 ± 0.002 | 0.635 ± 0.035 | Moderate |

| Isoangustone A | 337 ± 46 | 0.418 ± 0.015 | 0.655 ± 0.042 | Lowest |

In DPPH radical scavenging assays, Dehydroglyasperin C consistently outperformed other compounds across all tested concentrations [2]. At 0.2 millimolar concentration, Dehydroglyasperin C achieved 52.7% scavenging activity compared to 33.2% for Dehydroglyasperin D and 31.6% for Isoangustone A [2]. This superior performance was maintained at higher concentrations, with Dehydroglyasperin C reaching 95.9% activity at 1 millimolar [2].

The ferric reducing antioxidant power assay revealed that Dehydroglyasperin C and Dehydroglyasperin D exhibited similar high activities (1,169 and 1,135 micromolar, respectively), while Isoangustone A showed significantly lower activity (337 micromolar) [2]. This 3-5 fold difference in reducing power demonstrates the superior antioxidant capacity of Dehydroglyasperin C [2].

In cellular assays using human hepatoma HepG2 cells, Dehydroglyasperin C showed the highest free radical scavenging capacity among the three compounds tested [1] [2]. This cellular-level superiority translates to enhanced cytoprotective effects, as demonstrated in various experimental models [1] [2].

The structural differences among these compounds contribute to their varying antioxidant potencies. The phenolic hydroxyl groups and their spatial arrangement within the molecular structure influence the compounds' radical scavenging capabilities [1]. Dehydroglyasperin C's molecular configuration appears to optimize its interaction with reactive species, resulting in superior antioxidant performance [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Dates

Explore Compound Types